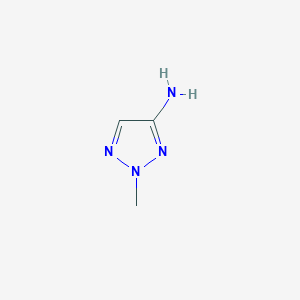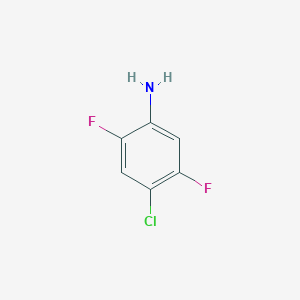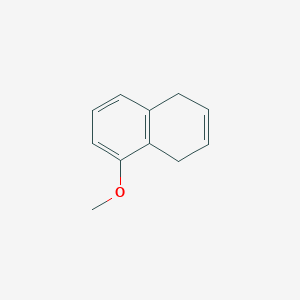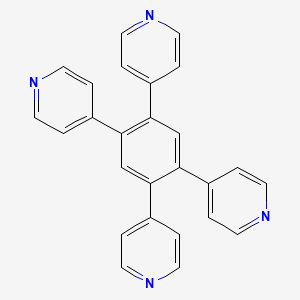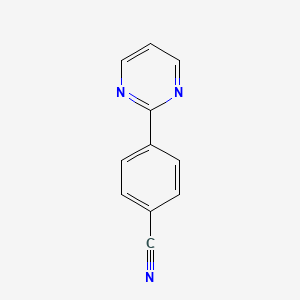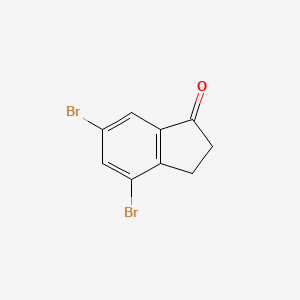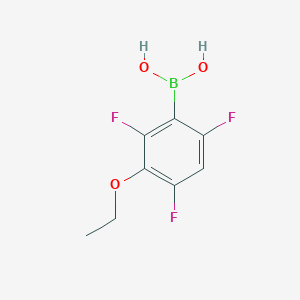
(3-乙氧基-2,4,6-三氟苯基)硼酸
描述
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H8BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with three fluorine atoms and an ethoxy group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
科学研究应用
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the development of advanced materials, such as polymers and electronic materials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.
作用机制
Target of Action
The primary target of the compound 3-Ethoxy-2,4,6-trifluorophenylboronic acid is the metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Ethoxy-2,4,6-trifluorophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, the metal catalyst becomes oxidized through its donation of electrons to form a new metal-carbon bond . In transmetalation, the 3-Ethoxy-2,4,6-trifluorophenylboronic acid, which is a nucleophilic organic group, is transferred from boron to the metal catalyst .
Biochemical Pathways
The 3-Ethoxy-2,4,6-trifluorophenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary molecular effect of 3-Ethoxy-2,4,6-trifluorophenylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The cellular effects of this compound’s action would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of 3-Ethoxy-2,4,6-trifluorophenylboronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions Therefore, the presence of other functional groups and the reaction conditions could potentially influence the action of 3-Ethoxy-2,4,6-trifluorophenylboronic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of (3-Ethoxy-2,4,6-trifluorophenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures (0°C to room temperature).
Solvent: Common solvents include diethyl ether or tetrahydrofuran (THF).
Reagents: (3-Ethoxy-2,4,6-trifluorophenyl)magnesium bromide and trimethyl borate.
Industrial Production Methods: Industrial production methods for (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be performed in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
化学反应分析
Types of Reactions: (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), ethanol, water.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
相似化合物的比较
- (3,4,5-Trifluorophenyl)boronic acid
- (4-Trifluoromethyl)phenylboronic acid
- (2,4,6-Trifluorophenyl)boronic acid
Comparison:
- Fluorine Substitution: The position and number of fluorine atoms can influence the reactivity and stability of the boronic acid. (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid has three fluorine atoms, which can enhance its electron-withdrawing properties compared to compounds with fewer fluorine atoms .
- Functional Groups: The presence of the ethoxy group in (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid provides additional sites for chemical modification, making it more versatile in synthetic applications .
属性
IUPAC Name |
(3-ethoxy-2,4,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHUHAGELVQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584707 | |
| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-69-8 | |
| Record name | B-(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


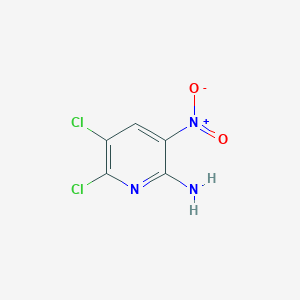
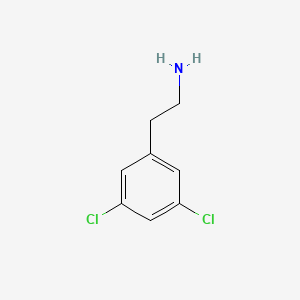
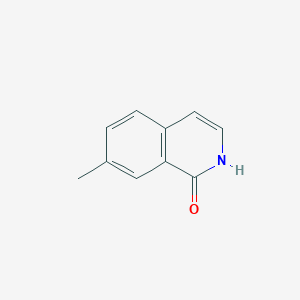
![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
